molecular formula C17H19BrN2O3 B3458135 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B3458135
M. Wt: 379.2 g/mol
InChI Key: CPBCPQBBMVIKGD-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine is a synthetic piperazine derivative featuring a brominated methoxyphenylmethyl group and a furan-2-carbonyl substituent. The bromine atom at the 5-position of the phenyl ring enhances electron-withdrawing properties, while the methoxy group contributes to lipophilicity and hydrogen-bonding interactions. The furan-2-carbonyl moiety introduces a heteroaromatic system, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-22-15-5-4-14(18)11-13(15)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBCPQBBMVIKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Furan-2-carbonylation: The attachment of a furan-2-carbonyl group to the piperazine ring.

    Coupling Reaction: The final step involves coupling the brominated methoxyphenyl group with the furan-2-carbonyl piperazine under specific conditions, often using catalysts like palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted piperazines.

Scientific Research Applications

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the furan-2-carbonyl moiety contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with aryl and heteroaromatic substituents are common in medicinal chemistry.

Compound 1 : 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine

  • Molecular Formula : C₁₇H₁₈BrN₂O₃
  • Key Features: 5-Bromo-2-methoxyphenylmethyl group (electron-withdrawing Br, lipophilic OCH₃).
  • Hypothesized Applications : Antihypertensive or antipsychotic activity (based on piperazine’s role in α₁-adrenergic antagonists like prazosin) .

Compound 2 : 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine ()

  • Molecular Formula : C₁₂H₁₄BrFN₂O
  • Key Features :
    • 5-Bromo-2-fluorobenzoyl group (electron-withdrawing Br and F; planar carbonyl linker).
    • 4-Methylpiperazine (enhanced basicity compared to unsubstituted piperazine).
  • Differentiation :
    • Fluorine’s smaller size and higher electronegativity vs. methoxy may reduce steric hindrance but limit lipophilicity.
    • Benzoyl linker (C=O) vs. benzyl linker (CH₂) in Compound 1: The latter may confer greater conformational flexibility .

Compound 3 : 4-(Furan-2-carbonyl)piperazinium 3,5-dinitrobenzoate ()

  • Molecular Formula : C₁₆H₁₆N₄O₈ (salt form)
  • Key Features :
    • Furan-2-carbonyl piperazine paired with a nitrobenzoate counterion.
    • Chair conformation of piperazine ring with hydrogen-bonded 2D networks.
  • Differentiation :
    • Nitro groups enhance acidity and crystallinity, contrasting with the brominated aryl group in Compound 1.
    • Demonstrated utility in crystal engineering for drug formulation .

Structural and Functional Analysis

Table 1: Comparative Properties

Property Compound 1 Compound 2 Compound 3
Aryl Substituent 5-Bromo-2-methoxyphenylmethyl 5-Bromo-2-fluorobenzoyl None (counterion: nitrobenzoate)
Piperazine Substituent Furan-2-carbonyl 4-Methyl Furan-2-carbonyl
Molecular Weight 402.25 g/mol 301.16 g/mol 416.33 g/mol (salt)
Key Interactions π-π stacking (furan), H-bonding H-bonding (fluorine), C=O dipole H-bonding (nitro groups)
Potential Activity CNS/cardiovascular Antimicrobial/antipsychotic Crystallization agent

Key Observations :

Linker Flexibility : The benzyl group in Compound 1 may improve bioavailability compared to the rigid benzoyl linker in Compound 3.

Crystallinity : Compound 3’s nitrobenzoate counterion facilitates stable crystal packing, a trait absent in Compounds 1 and 2 .

Research Findings and Implications

  • Synthetic Feasibility : Compound 1’s synthesis likely involves alkylation of piperazine with 5-bromo-2-methoxybenzyl bromide, followed by acylation with furan-2-carbonyl chloride. This contrasts with Compound 2’s direct benzoylation .
  • Biological Relevance : The furan-2-carbonyl group in Compound 1 may mimic natural ligands in serotonin or dopamine receptors, similar to furan-containing antipsychotics .
  • Metabolic Stability : Bromine and methoxy groups in Compound 1 could slow oxidative metabolism compared to Compound 2’s fluorine, which is prone to metabolic defluorination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

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